molecular formula C20H31N3O5S B2607630 N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-82-3

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2607630
CAS No.: 898450-82-3
M. Wt: 425.54
InChI Key: VZURTPGVHRJAFA-UHFFFAOYSA-N
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Description

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a piperidine ring, a mesitylsulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a mesitylsulfonyl group. This can be achieved through sulfonylation reactions using mesitylsulfonyl chloride and a base such as triethylamine.

    Oxalamide Formation: The oxalamide moiety is introduced by reacting the piperidine derivative with oxalyl chloride in the presence of a base.

    Hydroxyethyl Substitution: The final step involves the substitution of a hydroxyethyl group onto the nitrogen atom of the oxalamide. This can be done using 2-chloroethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mesitylsulfonyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxyethyl)-N2-(2-(1-(tosyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    N1-(2-hydroxyethyl)-N2-(2-(1-(benzenesulfonyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with a benzenesulfonyl group.

Uniqueness

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can provide enhanced stability and specific interactions in biological systems compared to other sulfonyl derivatives.

Biological Activity

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS Number: 898450-82-3) is a complex organic compound that belongs to the class of oxalamides. Its unique structure, which includes a mesitylsulfonyl group and a piperidine moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O5SC_{20}H_{31}N_{3}O_{5}S, with a molecular weight of 425.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H31N3O5SC_{20}H_{31}N_{3}O_{5}S
Molecular Weight425.5 g/mol
CAS Number898450-82-3
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring may facilitate interactions with neurotransmitter systems, while the oxalamide group could enhance its binding affinity to specific targets.

Biological Activity

  • Antitumor Activity : Preliminary studies indicate that compounds in the oxalamide class can exhibit antitumor properties. A study on similar oxalamides demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
  • Inhibition of Enzymatic Activity : Research has shown that oxalamides can inhibit certain kinases involved in cancer progression. For example, compounds structurally related to this compound have been found to inhibit mTOR signaling pathways, which are critical in cell growth and proliferation .
  • Neuroactive Potential : Given its structural components, there is potential for neuroactive effects. Compounds with piperidine structures have been implicated in modulating neurotransmitter receptors, which could lead to therapeutic applications in neurodegenerative diseases or mood disorders.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamides and their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .
  • Neuropharmacological Effects : Another investigation assessed the impact of piperidine-based compounds on anxiety and depression models in rodents. The findings suggested that these compounds could potentially modulate serotonin levels, indicating a possible antidepressant effect .

Properties

IUPAC Name

N'-(2-hydroxyethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-14-12-15(2)18(16(3)13-14)29(27,28)23-10-5-4-6-17(23)7-8-21-19(25)20(26)22-9-11-24/h12-13,17,24H,4-11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZURTPGVHRJAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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